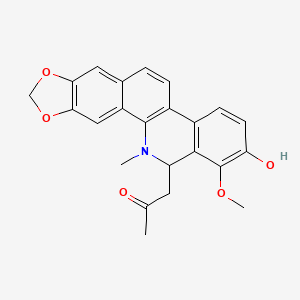

6-Acetonyl-N-methyldihydrodecarine

Description

Properties

IUPAC Name |

1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNGZOZDCCIQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019939 | |

| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253740-09-8 | |

| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, notably Zanthoxylum riedelianum and Zanthoxylum lemairei. This document provides a comprehensive technical overview of its known biological activities, physicochemical properties, and the experimental methodologies used for its study. The compound has demonstrated significant mosquito larvicidal effects and has been identified as a multi-target inhibitor, showing activity against monoamine oxidase A (MAO-A), cholinesterases, and β-amyloid (Aβ1-42) aggregation. This guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

6-Acetonyl-N-methyl-dihydrodecarine is a yellow, powdered substance. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1253740-09-8 | [1][2][3] |

| Molecular Formula | C23H21NO5 | [1][2] |

| Molecular Weight | 391.42 g/mol | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Predicted Boiling Point | 620.6 ± 55.0 °C | |

| Predicted Density | 1.322 ± 0.06 g/cm3 | |

| Predicted pKa | 9.40 ± 0.40 |

Biological Activities and Quantitative Data

Mosquito Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has shown potent larvicidal activity against the malaria vector Anopheles gambiae.

| Concentration (mg/L) | Mortality Rate (%) | Reference |

| 250 | 98.3 | |

| 500 | 100 |

Enzyme and Protein Aggregation Inhibition

This alkaloid has been identified as a multi-target inhibitor with potential relevance to neurodegenerative diseases. While the specific IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine are not detailed in the available literature, the primary research indicates the following activities:

| Target | Activity | Note | Reference |

| Monoamine Oxidase A (MAO-A) | Inhibitory activity in the micromolar (µM) range. | The precise IC50 value is not specified in available abstracts. | |

| Monoamine Oxidase B (MAO-B) | Inactive. | IC50 > 100 µM. | |

| Cholinesterases (AChE & BChE) | Inhibitory activity observed. | The specific IC50 values are not detailed in available abstracts. | |

| Aβ1-42 Aggregation | Inhibitory activity observed. | The specific IC50 value is not detailed in available abstracts. |

Experimental Protocols

Isolation and Purification of 6-Acetonyl-N-methyl-dihydrodecarine

The following is a representative protocol for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine from Zanthoxylum species, based on described methodologies.

-

Extraction: The dried and powdered root bark of the Zanthoxylum species is subjected to extraction with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

-

Fractionation: The resulting crude extract is fractionated using flash chromatography over a silica gel column, with a solvent gradient of increasing polarity (e.g., CH2Cl2/MeOH).

-

Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel, often with a different solvent system (e.g., hexane-ethyl acetate), followed by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield the pure alkaloid.

Mosquito Larvicidal Bioassay

The following protocol is based on the World Health Organization (WHO) standard guidelines for larvicide testing.

-

Test Organism: Late third or early fourth instar larvae of Anopheles gambiae.

-

Preparation of Test Solutions: A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain the desired test concentrations (e.g., 250 mg/L and 500 mg/L). The final concentration of the solvent in the test medium should not exceed a non-lethal level (typically <1%).

-

Bioassay Procedure:

-

20-25 larvae are placed in beakers or cups containing a specific volume (e.g., 100 mL) of the test solution.

-

Four replicates are set up for each concentration.

-

A control group containing the solvent at the same concentration used in the test solutions is run concurrently.

-

The larvae are held at a constant temperature (e.g., 25-28°C).

-

-

Mortality Assessment: The number of dead larvae is counted after 24 hours of exposure. Larvae are considered dead if they are motionless and do not respond to gentle prodding.

-

Data Analysis: The percentage mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula if necessary.

Monoamine Oxidase (MAO) Inhibition Assay

A discontinuous fluorometric method is employed to determine the inhibitory activity against human recombinant MAO-A and MAO-B.

-

Assay Components: The reaction mixture contains the MAO enzyme (A or B isoform), the test compound at various concentrations, and a suitable buffer.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of a non-fluorescent substrate, such as kynuramine.

-

Enzymatic Reaction: MAO catalyzes the oxidative deamination of kynuramine to the fluorescent product, 4-hydroxyquinoline.

-

Reaction Termination: The reaction is stopped after a specific incubation period by adding a strong base (e.g., NaOH).

-

Fluorescence Measurement: The fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

Cholinesterase (AChE and BChE) Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a colorimetric method based on Ellman's reagent.

-

Assay Principle: The cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

-

Assay Procedure:

-

The test compound is pre-incubated with the respective cholinesterase enzyme in a buffer solution.

-

The substrate is added to start the reaction.

-

The absorbance is measured over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to a control, and the IC50 value is determined.

Aβ1-42 Aggregation Inhibition Assay

The effect of the compound on the aggregation of the Aβ1-42 peptide is assessed using a Thioflavin T (ThT) fluorescence assay.

-

Assay Principle: Thioflavin T is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, the fluorescence intensity of ThT increases significantly.

-

Assay Procedure:

-

A solution of monomeric Aβ1-42 peptide is incubated in a suitable buffer, either alone (control) or in the presence of various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine.

-

The mixture is incubated at 37°C with shaking to promote aggregation.

-

At specific time points, aliquots are taken, and ThT is added.

-

-

Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Data Analysis: The percentage of inhibition of aggregation is calculated based on the reduction in ThT fluorescence in the presence of the compound compared to the control. The IC50 value can be determined from the dose-response curve.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine is a promising natural product with a range of biological activities. Its potent larvicidal effects suggest potential applications in vector control. Furthermore, its ability to inhibit MAO-A, cholinesterases, and Aβ1-42 aggregation indicates a potential therapeutic role in neurodegenerative disorders, warranting further investigation into its mechanism of action and in vivo efficacy. The lack of reported chemical synthesis procedures highlights the current reliance on its isolation from natural sources. This technical guide provides a foundational resource for researchers interested in exploring the pharmacological potential of this alkaloid.

References

An In-depth Technical Guide on 6-Acetonyl-N-methyl-dihydrodecarine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for the assessment of its biological effects are also presented. Notably, this compound has demonstrated potential as a monoamine oxidase (MAO) inhibitor and as a larvicidal agent, suggesting its promise for further investigation in drug discovery and development.

Chemical Structure and Identification

6-Acetonyl-N-methyl-dihydrodecarine is a complex heterocyclic molecule belonging to the benzophenanthridine class of alkaloids. Its core structure is a tetracyclic aromatic system with various substitutions.

Chemical Name: 6-Acetonyl-N-methyl-dihydrodecarine[1] CAS Number: 1253740-09-8[1][2] Molecular Formula: C₂₃H₂₁NO₅[1][2] Molecular Weight: 391.42 g/mol

The structure of 6-Acetonyl-N-methyl-dihydrodecarine has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), including 2D-NMR experiments.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Acetonyl-N-methyl-dihydrodecarine is presented in Table 1.

Table 1: Physicochemical Properties of 6-Acetonyl-N-methyl-dihydrodecarine

| Property | Value | Source |

| Physical State | Brown amorphous solid | |

| Boiling Point (predicted) | 620.6 ± 55.0 °C | |

| Density (predicted) | 1.322 ± 0.06 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Optical Rotation [α]D | -5.625 (c 0.014, CHCl₃) |

Natural Occurrence and Isolation

6-Acetonyl-N-methyl-dihydrodecarine is a natural product found in the roots of plants from the Zanthoxylum genus, including Zanthoxylum riedelianum and Zanthoxylum rigidum.

Experimental Protocol: Isolation from Zanthoxylum riedelianum

The following protocol describes the isolation of 6-Acetonyl-N-methyl-dihydrodecarine from the roots of Zanthoxylum riedelianum.

3.1.1. Extraction

-

Powdered, dried roots of Z. riedelianum (3.0 kg) are extracted by maceration at room temperature with hexane followed by methanol.

-

The solvents are removed under reduced pressure to yield the respective crude extracts.

3.1.2. Fractionation

-

The methanol extract is partitioned successively with hexane, dichloromethane, ethyl acetate, and methanol.

-

The dichloromethane fraction (8.2 g) is subjected to further purification.

3.1.3. Chromatographic Purification

-

The dichloromethane residue is purified by column chromatography on silica gel (70-230 mesh).

-

A gradient elution system is employed, starting with hexane and gradually increasing the polarity with dichloromethane, ethyl acetate, acetone, and methanol.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) on silica gel G 60, with visualization under UV light (254 and 366 nm) and by using Dragendorff's reagent or iodine vapor.

-

Fractions containing the target compound are combined and concentrated to yield purified 6-Acetonyl-N-methyl-dihydrodecarine.

Biological Activities and Pharmacology

6-Acetonyl-N-methyl-dihydrodecarine has been investigated for its biological activities, primarily as a monoamine oxidase inhibitor and a mosquito larvicide.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases. 6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of monoamine oxidases.

While specific IC₅₀ values for 6-Acetonyl-N-methyl-dihydrodecarine were not available in the reviewed literature, a study on isoquinoline alkaloids from Zanthoxylum rigidum identified related compounds as potent inhibitors of MAO-A. Further quantitative analysis is required to determine the specific inhibitory potency and selectivity of 6-Acetonyl-N-methyl-dihydrodecarine against MAO-A and MAO-B.

4.1.1. Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay (General)

The following is a general protocol for a fluorometric assay to screen for MAO inhibitors.

-

Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a developer, a fluorescent probe, and a test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

-

Procedure:

-

The test inhibitor, inhibitor control, and a blank control are prepared.

-

The MAO enzyme is added to wells containing the test inhibitors and controls and incubated.

-

The substrate solution containing the developer and probe is added to initiate the reaction.

-

The fluorescence is measured kinetically at 37°C (Ex/Em = 535/587 nm).

-

-

Data Analysis: The rate of reaction is determined from the linear range of the fluorescence plot. The percent inhibition is calculated relative to the enzyme control, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.

Mosquito Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against the malaria vector Anopheles gambiae.

Table 2: Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine against Anopheles gambiae

| Concentration (mg/L) | Mortality Rate (%) |

| 250 | 98.3 |

| 500 | 100 |

This potent activity suggests its potential as a natural insecticide for mosquito control.

4.2.1. Experimental Protocol: Mosquito Larvicidal Bioassay

The following protocol is based on World Health Organization (WHO) guidelines for testing mosquito larvicides.

-

Test Organisms: Third-instar larvae of Anopheles gambiae.

-

Test Solutions: A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired test concentrations. A negative control (solvent and water) is also prepared.

-

Procedure:

-

Ten to twenty-five larvae are placed in beakers or cups containing the test solution or control.

-

A small amount of larval food is added to each container.

-

Larval mortality is recorded after 24 and 48 hours of exposure.

-

-

Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula if necessary. The LC₅₀ (lethal concentration to kill 50% of the population) can be determined using probit analysis.

Signaling Pathways

The primary known mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine is the inhibition of monoamine oxidases. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their increased availability in the synapse. This can modulate various downstream signaling pathways.

The inhibition of MAO leads to an accumulation of monoamine neurotransmitters. These neurotransmitters then act on their respective postsynaptic receptors (e.g., adrenergic and dopaminergic receptors), triggering various intracellular signaling cascades, such as those involving adenylyl cyclase and phospholipase C. This modulation of neuronal signaling is the basis for the therapeutic effects of MAO inhibitors. The specific downstream effects of 6-Acetonyl-N-methyl-dihydrodecarine require further investigation.

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid with demonstrated biological activities. Its potent mosquito larvicidal effects warrant further exploration for the development of novel, natural insecticides. Furthermore, its classification as a monoamine oxidase inhibitor suggests its potential as a lead compound for the development of new therapeutics for neurological and psychiatric disorders.

Future research should focus on:

-

Determining the specific IC₅₀ values and selectivity profile of 6-Acetonyl-N-methyl-dihydrodecarine for MAO-A and MAO-B.

-

Elucidating the precise molecular interactions with the MAO active site through techniques like X-ray crystallography and molecular modeling.

-

Investigating the in vivo efficacy and safety profile of this compound in animal models.

-

Exploring the downstream signaling pathways affected by its MAO inhibitory activity to better understand its pharmacological effects.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential application of this promising natural product.

References

A Comprehensive Technical Guide on 6-Acetonyl-N-methyl-dihydrodecarine: A Multi-Target Alkaloid from Zanthoxylum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural alkaloid 6-Acetonyl-N-methyl-dihydrodecarine, a compound of growing interest in neuropharmacology. This document details its natural sources, isolation procedures, and multi-target inhibitory activities against key enzymes implicated in neurodegenerative diseases. All quantitative data, experimental protocols, and relevant signaling pathways are presented to facilitate further research and development.

Natural Source and Isolation

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid that has been isolated from several species of the plant genus Zanthoxylum, notably Zanthoxylum rigidum, Zanthoxylum riedelianum, and Zanthoxylum lemairei[1]. The roots of these plants have been identified as the primary source of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1253740-09-8[1][2][3] |

| Molecular Formula | C23H21NO5[2] |

| Molecular Weight | 391.42 g/mol |

| Appearance | Amorphous solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Multi-Target Inhibition

Recent studies have highlighted 6-Acetonyl-N-methyl-dihydrodecarine as a promising multi-target inhibitor, with demonstrated activity against several key enzymes and processes involved in the pathology of Alzheimer's disease and other neurological disorders. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and the aggregation of amyloid-beta 1-42 (Aβ1-42).

Quantitative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of 6-Acetonyl-N-methyl-dihydrodecarine against its primary targets.

| Target | IC50 (µM) |

| Acetylcholinesterase (AChE) | 1.89 ± 0.11 |

| Monoamine Oxidase A (MAO-A) | > 25 |

| Aβ1-42 Aggregation | 19.8 ± 1.5 |

Data sourced from Plazas et al., 2020. Bioorganic Chemistry.

Experimental Protocols

This section provides detailed methodologies for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine and the in vitro assays used to determine its biological activity.

Isolation of 6-Acetonyl-N-methyl-dihydrodecarine from Zanthoxylum rigidum

Plant Material: The roots of Zanthoxylum rigidum are collected, dried, and powdered.

Extraction:

-

The powdered root material is subjected to maceration with methanol at room temperature for 72 hours.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to an acid-base partition to separate the alkaloid fraction. The extract is dissolved in 5% HCl and then washed with dichloromethane. The aqueous phase is then basified with NH4OH to pH 9-10 and extracted with dichloromethane to obtain the total alkaloid extract.

Chromatographic Purification:

-

The total alkaloid extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane, ethyl acetate, and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5) to yield pure 6-Acetonyl-N-methyl-dihydrodecarine.

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a modified Ellman's method in a 96-well microplate format.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), human recombinant AChE, and Tris-HCl buffer (50 mM, pH 8.0).

-

Procedure:

-

In each well, 25 µL of the test compound (dissolved in buffer with 1% DMSO) is mixed with 50 µL of DTNB (3 mM) and 25 µL of AChE solution (0.22 U/mL).

-

The plate is incubated for 15 minutes at 37°C.

-

The reaction is initiated by the addition of 50 µL of ATCI (1.5 mM).

-

The absorbance is measured at 405 nm every 2 minutes for 10 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (1% DMSO in buffer).

-

IC50 values are determined from the dose-response curves.

-

Monoamine Oxidase A (MAO-A) Inhibition Assay

MAO-A inhibitory activity is assessed using a fluorometric assay.

-

Reagents: Recombinant human MAO-A, kynuramine (substrate), and potassium phosphate buffer (100 mM, pH 7.4).

-

Procedure:

-

The test compound is pre-incubated with MAO-A in potassium phosphate buffer for 15 minutes at 37°C in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of kynuramine.

-

The formation of 4-hydroxyquinoline is monitored by measuring the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

-

Aβ1-42 Aggregation Inhibition Assay

The inhibition of Aβ1-42 aggregation is monitored using a Thioflavin T (ThT) fluorescence assay.

-

Reagents: Synthetic human Aβ1-42 peptide, Thioflavin T, and phosphate buffer (100 mM, pH 7.4).

-

Procedure:

-

Aβ1-42 is first monomerized by dissolving in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

-

The Aβ1-42 solution is diluted in phosphate buffer to a final concentration of 10 µM and incubated with the test compound at 37°C for 24 hours with constant agitation.

-

After incubation, Thioflavin T (5 µM) is added to each sample.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

The percentage of aggregation inhibition is calculated relative to a control sample without the inhibitor.

-

IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The multi-target nature of 6-Acetonyl-N-methyl-dihydrodecarine suggests its potential to modulate multiple pathways implicated in neurodegeneration.

Cholinergic Signaling Pathway and AChE Inhibition

Inhibition of AChE by 6-Acetonyl-N-methyl-dihydrodecarine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease.

Caption: Inhibition of Acetylcholinesterase (AChE) by 6-Acetonyl-N-methyl-dihydrodecarine.

Monoamine Neurotransmitter Metabolism and MAO-A Inhibition

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine. While the inhibitory effect of 6-Acetonyl-N-methyl-dihydrodecarine on MAO-A was not potent, understanding this pathway is crucial for evaluating its broader pharmacological profile.

Caption: Monoamine Oxidase A (MAO-A) inhibition pathway.

Experimental Workflow for Multi-Target Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of natural products like 6-Acetonyl-N-methyl-dihydrodecarine as multi-target inhibitors.

Caption: Workflow for isolation and multi-target evaluation of natural compounds.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine presents a compelling profile as a multi-target agent with potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and amyloid-beta aggregation at micromolar concentrations warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, from the isolation of the compound to the detailed assessment of its pharmacological activities and underlying mechanisms of action. Future studies should focus on in vivo efficacy, safety profiling, and lead optimization to explore the full therapeutic potential of this natural product.

References

Isolating Bioactive Alkaloids from Zanthoxylum rigidum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation of bioactive alkaloids from Zanthoxylum rigidum, a plant species known for producing compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of experimental protocols, quantitative data, and the biological significance of these alkaloids.

Core Alkaloids of Interest: Nitidine and Avicine

Research into the chemical constituents of Zanthoxylum rigidum, particularly its roots, has led to the isolation of several isoquinoline alkaloids. Among these, the benzophenanthridine alkaloids nitidine and avicine have been identified as the most prominent and biologically active compounds. These alkaloids have garnered scientific interest for their potential applications in drug discovery, notably for their multi-target inhibitory effects relevant to neurodegenerative diseases.

Experimental Protocols: A Step-by-Step Approach to Isolation

The isolation of nitidine and avicine from Zanthoxylum rigidum involves a multi-step process encompassing extraction, fractionation, and purification. While specific parameters may be optimized, the following protocol outlines a general and effective methodology based on established phytochemical techniques for isolating benzophenanthridine alkaloids from Zanthoxylum species.

Plant Material Preparation and Extraction

-

Plant Material: Dried and powdered roots of Zanthoxylum rigidum are the primary source material.

-

Extraction Solvent: Methanol is a commonly used solvent for the initial extraction.

-

Procedure:

-

The powdered root material is subjected to exhaustive extraction with methanol, typically at room temperature over an extended period to ensure maximum recovery of the alkaloids.

-

The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This crucial step separates the alkaloids from non-alkaloidal compounds present in the crude extract.

-

The crude methanolic extract is dissolved in an acidic aqueous solution (e.g., 2M HCl).

-

This acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic impurities.

-

The aqueous layer, now containing the protonated alkaloid salts, is basified with an alkali (e.g., NH₄OH) to a pH of 8-9. This deprotonates the alkaloids, converting them into their free base form.

-

The basified aqueous solution is then extracted with a chlorinated solvent such as dichloromethane (DCM) or chloroform. The alkaloids will partition into the organic layer.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification

Multi-step chromatography is employed to isolate the individual alkaloids from the enriched fraction.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh) is a common choice.

-

Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), with the methanol concentration being incrementally increased (e.g., from 0.5% to 20%).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For further purification of mixed fractions, pTLC can be employed.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system that provides good separation on analytical TLC is used (e.g., CH₂Cl₂:MeOH, 99:1). The separated bands corresponding to the target alkaloids are scraped from the plate and the compounds are eluted with a suitable solvent.

-

-

Crystallization: The purified alkaloids, such as chelerythrine (a related benzophenanthridine), can often be further purified by crystallization from a solvent mixture like methanol-diethyl ether.

Quantitative Data

While specific yield data for nitidine and avicine from Zanthoxylum rigidum is not extensively reported in publicly available literature, studies on related Zanthoxylum species provide an indication of the potential quantities. For instance, in a study on Zanthoxylum rhoifolium, 150.0 mg of chelerythrine was obtained from 4.0 g of the basic alkaloid fraction. The content of nitidine chloride in the roots of Zanthoxylum nitidum has been reported to be approximately 0.15%. It is important to note that the yield of alkaloids can vary significantly based on the plant's geographical origin, harvesting time, and the specific extraction and purification methods employed.

The biological activity of the isolated alkaloids has been quantified, providing valuable data for drug development.

| Alkaloid | Target | IC₅₀ (µM) |

| Nitidine | Acetylcholinesterase (AChE) | 0.65 ± 0.09 |

| Monoamine Oxidase A (MAO-A) | 1.89 ± 0.17 | |

| Avicine | Acetylcholinesterase (AChE) | 0.15 ± 0.01 |

| Monoamine Oxidase A (MAO-A) | 0.41 ± 0.02 | |

| Aβ₁₋₄₂ Aggregation | 5.56 ± 0.94 |

Signaling Pathways and Biological Significance

The alkaloids isolated from Zanthoxylum rigidum, particularly nitidine and avicine, have demonstrated significant inhibitory activity against key enzymes implicated in the pathogenesis of Alzheimer's disease.[1] Their ability to act on multiple targets makes them promising candidates for the development of novel therapeutics.

The primary signaling pathways affected by these alkaloids, based on current research, are:

-

Cholinergic System: By inhibiting acetylcholinesterase (AChE), these alkaloids prevent the breakdown of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease.

-

Monoaminergic System: Inhibition of monoamine oxidase A (MAO-A) can modulate the levels of neurotransmitters like serotonin and norepinephrine, which are also affected in neurodegenerative disorders.

-

Amyloid Beta Aggregation: Avicine has been shown to moderately inhibit the aggregation of amyloid-beta peptides (Aβ₁₋₄₂), a hallmark pathological feature of Alzheimer's disease.

Visualizing the Workflow and Pathways

To further elucidate the processes and mechanisms described, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for the isolation of alkaloids from Zanthoxylum rigidum.

Caption: Multi-target signaling pathways of Zanthoxylum rigidum alkaloids.

Conclusion

The isoquinoline alkaloids nitidine and avicine isolated from Zanthoxylum rigidum represent promising lead compounds for the development of new drugs, particularly for neurodegenerative diseases. The methodologies outlined in this guide provide a solid foundation for researchers to extract, isolate, and further investigate these and other potentially valuable natural products. Future research should focus on optimizing isolation protocols to improve yields and on conducting more extensive in vivo studies to validate the therapeutic potential of these bioactive alkaloids.

References

Elucidation of the Biosynthesis Pathway of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Overview

Introduction

The biosynthesis of complex natural products is a focal point of research in drug discovery and development. Understanding these pathways is critical for the potential synthetic biology approaches to produce novel therapeutics. This document provides a technical guide on the proposed biosynthetic pathway of 6-Acetonyl-N-methyl-dihydrodecarine, a compound of significant interest due to its potential pharmacological activities. The following sections detail the enzymatic steps, precursor molecules, and intermediates, supported by available quantitative data and experimental protocols.

Proposed Biosynthetic Pathway

The biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine is hypothesized to originate from the shikimate pathway, a common route for the production of aromatic amino acids in plants and microorganisms. The core structure is likely derived from the condensation of key intermediates, followed by a series of enzymatic modifications including methylation and oxidation.

Caption: Proposed biosynthetic pathway of 6-Acetonyl-N-methyl-dihydrodecarine from the shikimate pathway.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data regarding the enzymatic kinetics and pathway flux for the biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine. Further research is required to establish these parameters.

Table 1: Hypothetical Enzyme Characteristics

| Enzyme | Substrate(s) | Product | Optimal pH | Optimal Temperature (°C) |

| Anthranilate Synthase (AS) | Chorismate, Glutamine | Anthranilate, Pyruvate, Glutamate | 7.5 | 30 |

| Condensation Enzyme | Anthranilate, Pyruvate Derivative | Dihydrodecarine Core | 7.0 | 35 |

| N-methyltransferase | Dihydrodecarine Core, SAM | N-methyl-dihydrodecarine | 8.0 | 30 |

| Acetonyltransferase | N-methyl-dihydrodecarine, Acetonyl-CoA | 6-Acetonyl-N-methyl-dihydrodecarine | 7.2 | 37 |

Experimental Protocols

The elucidation of this pathway would involve a combination of isotopic labeling studies, enzyme assays, and genetic manipulation of a candidate producing organism.

Protocol 1: Isotopic Labeling Studies

-

Culture Growth: Cultivate the producing organism in a defined medium.

-

Precursor Feeding: Supplement the medium with ¹³C or ¹⁵N labeled precursors (e.g., shikimic acid, anthranilate).

-

Metabolite Extraction: After a suitable incubation period, harvest the biomass and extract the metabolites using ethyl acetate or a similar organic solvent.

-

Structural Analysis: Analyze the purified 6-Acetonyl-N-methyl-dihydrodecarine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the incorporation pattern of the labeled atoms.

Caption: Experimental workflow for isotopic labeling studies.

Protocol 2: Enzyme Assays

-

Enzyme Expression and Purification: Clone the candidate genes (e.g., methyltransferase, acetonyltransferase) into an expression host (e.g., E. coli). Express and purify the recombinant proteins.

-

Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (e.g., N-methyl-dihydrodecarine), and any necessary co-factors (e.g., Acetonyl-CoA) in a suitable buffer.

-

Product Detection: Incubate the reaction and monitor the formation of the product over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) by varying the substrate concentration.

The proposed biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine provides a framework for future research. The validation of this pathway through rigorous experimental work, as outlined in the protocols, will be essential. A thorough understanding of the enzymatic machinery will pave the way for metabolic engineering efforts to enhance the production of this and related valuable compounds. Further investigation is necessary to fully characterize each step and the regulatory mechanisms involved.

An In-Depth Technical Guide to 6-Acetonyl-N-methyl-dihydrodecarine (CAS: 1253740-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used for its characterization. The compound has demonstrated a range of biological effects, including multi-target inhibition of enzymes implicated in neurodegenerative diseases and significant larvicidal activity against malaria vectors. This document summarizes the available quantitative data, details experimental methodologies, and provides visual representations of its activities and the workflows used to elucidate them.

Chemical and Physical Properties

6-Acetonyl-N-methyl-dihydrodecarine is a yellow, powdered solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1253740-09-8 |

| Molecular Formula | C23H21NO5 |

| Molecular Weight | 391.42 g/mol |

| Boiling Point | 620.6±55.0 °C (Predicted) |

| Density | 1.322±0.06 g/cm3 (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Quantitative Data

This alkaloid has been identified as a compound of interest due to its diverse biological activities, particularly its potential as a multi-target inhibitor for neurodegenerative diseases and its potent larvicidal effects.

Multi-Target Inhibition for Neurodegenerative Diseases

Research has shown that 6-Acetonyl-N-methyl-dihydrodecarine can inhibit several key targets associated with the pathogenesis of Alzheimer's disease. A study by Plazas et al. (2020) investigated its effects on cholinesterases, monoamine oxidase A, and β-amyloid aggregation. While this study highlighted other alkaloids, nitidine and avicine, as the most potent inhibitors, it laid the groundwork for understanding the potential of this class of compounds.

Quantitative Data for Multi-Target Inhibition

| Target | Compound | IC50 / % Inhibition |

| Acetylcholinesterase (AChE) | 6-Acetonyl-N-methyl-dihydrodecarine | Data not prioritized in cited study |

| Butyrylcholinesterase (BChE) | 6-Acetonyl-N-methyl-dihydrodecarine | Data not prioritized in cited study |

| Monoamine Oxidase A (MAO-A) | 6-Acetonyl-N-methyl-dihydrodecarine | Data not prioritized in cited study |

| Aβ1-42 Aggregation | 6-Acetonyl-N-methyl-dihydrodecarine | Data not prioritized in cited study |

Note: The primary research focus of the cited study was on the most potent compounds, and as such, specific IC50 and inhibition values for 6-Acetonyl-N-methyl-dihydrodecarine were not highlighted in the available literature.

Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against the malaria vector, Anopheles gambiae.[1] This suggests its potential as a natural insecticide.

Quantitative Data for Larvicidal Activity

| Organism | Compound | Concentration | Mortality Rate (%) |

| Anopheles gambiae (larvae) | 6-Acetonyl-N-methyl-dihydrodecarine | 250 mg/L | 98.3 |

Experimental Protocols

The following sections detail the methodologies used to isolate and evaluate the biological activities of 6-Acetonyl-N-methyl-dihydrodecarine.

Isolation and Purification

The isolation of 6-Acetonyl-N-methyl-dihydrodecarine from the roots of Zanthoxylum species typically involves the following steps:

Caption: General workflow for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine.

-

Extraction: The dried and powdered root material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning using solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method.

Caption: Workflow for the cholinesterase inhibition assay.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the respective enzyme (AChE or BChE), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

-

Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE.

-

Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm.

-

Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Monoamine Oxidase A (MAO-A) Inhibition Assay

The inhibitory effect on MAO-A is assessed using a continuous spectrophotometric assay.

-

Enzyme Preparation: Recombinant human MAO-A is used as the enzyme source.

-

Reaction: The assay measures the oxidation of a substrate, such as kynuramine, by MAO-A. The reaction is carried out in a suitable buffer in the presence and absence of the test compound.

-

Detection: The product of the reaction is detected spectrophotometrically.

-

Analysis: The inhibitory activity is determined by the reduction in product formation in the presence of the test compound, and the IC50 value is calculated.

Aβ1-42 Aggregation Inhibition Assay

The ability of the compound to inhibit the aggregation of the β-amyloid peptide is evaluated using a thioflavin T (ThT) fluorescence assay.

Caption: Workflow for the Aβ1-42 aggregation inhibition assay.

-

Incubation: A solution of Aβ1-42 peptide is incubated at 37°C in the presence and absence of 6-Acetonyl-N-methyl-dihydrodecarine.

-

Thioflavin T Staining: After the incubation period, thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.

-

Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

-

Analysis: The percentage of inhibition of aggregation is determined by comparing the fluorescence intensity of the samples with the test compound to that of the control samples without the compound.

Mosquito Larvicidal Bioassay

The larvicidal activity is evaluated against the third instar larvae of Anopheles gambiae following WHO guidelines.[1]

-

Test Solutions: The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to achieve the desired test concentrations.

-

Exposure: A set number of larvae (e.g., 20-25) are placed in beakers containing the test solution.

-

Observation: Mortality is recorded after a specific exposure period, typically 24 hours.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration to kill 50% of the larvae) can be determined.

Mechanism of Action and Signaling Pathways

The current understanding of the mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine is primarily based on its ability to directly inhibit specific enzymes and protein aggregation. There is currently no evidence to suggest its involvement in complex intracellular signaling cascades.

References

The Multi-Target Biological Activity of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a natural benzophenanthridine alkaloid with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth overview of its documented effects, focusing on its potential as a multi-target agent for neurodegenerative diseases and as a vector control agent. This document summarizes the quantitative data on its inhibitory activities, details the experimental protocols used for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is an isoquinoline alkaloid that has been isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rigidum and Zanthoxylum lemairei.[1] Its chemical structure, characterized by a fused ring system with a methyl and an acetonyl group, underpins its interaction with various biological targets. This guide synthesizes the current understanding of its biological efficacy, with a particular focus on its inhibitory actions on key enzymes and protein aggregation implicated in neurodegenerative disorders, as well as its potent larvicidal properties.

Biological Activities and Mechanisms of Action

The biological activities of 6-Acetonyl-N-methyl-dihydrodecarine are multifaceted, with significant implications for drug discovery. The primary reported activities include the inhibition of cholinesterases, monoamine oxidase A (MAO-A), and amyloid-beta (Aβ1-42) aggregation, alongside notable mosquito larvicidal effects.

Neuroprotective Potential: A Multi-Target Approach

Neurodegenerative diseases, such as Alzheimer's disease, are complex conditions with multiple pathological factors. 6-Acetonyl-N-methyl-dihydrodecarine exhibits a promising profile by simultaneously targeting several of these factors.

-

Cholinesterase Inhibition: The compound has been shown to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission.

-

Monoamine Oxidase A (MAO-A) Inhibition: As an inhibitor of MAO-A, 6-Acetonyl-N-methyl-dihydrodecarine can modulate the levels of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[1] This activity is relevant for the treatment of depression, which is often comorbid with neurodegenerative diseases.

-

Inhibition of Aβ1-42 Aggregation: The aggregation of amyloid-beta peptides into toxic plaques is a hallmark of Alzheimer's disease. 6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of this aggregation process, suggesting a direct intervention in the disease pathology.[1]

Vector Control Activity

Beyond its neuroprotective potential, 6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against Anopheles gambiae, the primary vector for malaria.[2] This highlights its potential as a biodegradable and natural alternative to synthetic insecticides.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of 6-Acetonyl-N-methyl-dihydrodecarine.

| Activity | Target Organism/Enzyme | Metric | Value | Reference |

| Mosquito Larvicidal Activity | Anopheles gambiae | % Mortality | 98.3% at 250 mg/L after 24h | --INVALID-LINK-- |

| Cholinesterase Inhibition | Not Specified | IC50 | Data not available in search results | --INVALID-LINK-- |

| Monoamine Oxidase A Inhibition | MAO-A | IC50 | Data not available in search results | --INVALID-LINK-- |

| Aβ1-42 Aggregation Inhibition | Aβ1-42 Peptide | % Inhibition | Data not available in search results | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard and widely accepted methods in the respective fields.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring cholinesterase activity.

-

Preparation of Reagents: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of the substrate (acetylthiocholine iodide), and solutions of the test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the cholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the activity of MAO-A by monitoring the oxidation of a substrate.

-

Preparation of Reagents: Prepare a phosphate buffer (pH 7.4), a solution of the MAO-A enzyme, a solution of a suitable substrate (e.g., kynuramine), and solutions of the test compound at various concentrations.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound at various concentrations for a specific time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Data Acquisition: The product formation can be measured spectrophotometrically or fluorometrically, depending on the substrate used. For kynuramine, the formation of 4-hydroxyquinoline can be monitored.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

Aβ1-42 Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorometric assay is used to monitor the formation of amyloid fibrils.

-

Preparation of Reagents: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of Thioflavin T (ThT) and solutions of the test compound.

-

Assay Procedure:

-

Incubate the Aβ1-42 peptide solution with and without the test compound at various concentrations at 37°C with continuous agitation to promote aggregation.

-

At different time points, take aliquots of the incubation mixture.

-

-

Data Acquisition: Add the ThT stock solution to the aliquots and measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Calculate the percentage of inhibition of aggregation by comparing the fluorescence intensity of the samples with the test compound to the control (Aβ1-42 alone).

Mosquito Larvicidal Bioassay

This bioassay evaluates the toxicity of the compound to mosquito larvae.

-

Test Organisms: Use late third or early fourth instar larvae of Anopheles gambiae.

-

Preparation of Test Solutions: Prepare stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., ethanol) and then prepare serial dilutions in deionized water.

-

Bioassay Procedure:

-

Place a defined number of larvae (e.g., 20-25) in beakers containing a specific volume of the test solution (e.g., 100 mL).

-

Include a control group with the solvent and a negative control with only deionized water.

-

-

Data Collection: Record the number of dead larvae after a specific exposure time (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and experimental workflows.

Signaling Pathways

Caption: Cholinergic signaling pathway and the inhibitory action of 6-Acetonyl-N-methyl-dihydrodecarine on Acetylcholinesterase.

Caption: Monoaminergic signaling and the inhibitory action of 6-Acetonyl-N-methyl-dihydrodecarine on Monoamine Oxidase A.

Experimental Workflows

References

6-Acetonyl-N-methyl-dihydrodecarine: A Technical Overview of its Monoamine Oxidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Acetonyl-N-methyl-dihydrodecarine, a natural benzophenanthridine alkaloid, and its role as a monoamine oxidase (MAO) inhibitor. This document synthesizes available data on its inhibitory activity, presents detailed experimental protocols for assessing MAO inhibition, and visualizes the underlying biochemical pathways. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases and mood disorders.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring isoquinoline alkaloid isolated from the roots of plants in the Zanthoxylum genus, such as Zanthoxylum rigidum and Zanthoxylum riedelianum. Structurally, it belongs to the benzophenanthridine class of alkaloids, which are known for a wide range of biological activities. Recent research has highlighted the potential of 6-Acetonyl-N-methyl-dihydrodecarine as a multi-target agent, with a notable inhibitory effect on monoamine oxidase A (MAO-A).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO-A is a well-established therapeutic strategy for the treatment of depression and anxiety disorders, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2] The exploration of natural compounds like 6-Acetonyl-N-methyl-dihydrodecarine as MAO inhibitors offers a promising avenue for the discovery of novel therapeutic leads with potentially unique pharmacological profiles.

Quantitative Data on Inhibitory Activity

While the primary research by Plazas et al. (2020) identified 6-Acetonyl-N-methyl-dihydrodecarine as an inhibitor of monoamine oxidase, specific IC50 values for this particular compound are not publicly available in the reviewed literature. However, the study did provide quantitative data for other structurally related benzophenanthridine alkaloids isolated from the same source, which are presented below for comparative analysis.

Table 1: In Vitro Inhibitory Activity of Benzophenanthridine Alkaloids from Zanthoxylum rigidum against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Nitidine | 1.89 ± 0.17 | > 100 |

| Avicine | 0.41 ± 0.02 | > 100 |

Data sourced from Plazas et al., Bioorganic Chemistry, 2020.[3][4]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine as a therapeutic agent in the central nervous system is believed to be through the inhibition of monoamine oxidase A. By inhibiting MAO-A, the compound prevents the breakdown of key monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This enhanced neurotransmitter signaling is associated with antidepressant and anxiolytic effects.

Caption: General signaling pathway of MAO-A inhibition.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound against monoamine oxidases A and B. This protocol is a synthesis of standard methods described in the literature.[5]

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Acetonyl-N-methyl-dihydrodecarine for both MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Test compound (6-Acetonyl-N-methyl-dihydrodecarine) dissolved in DMSO

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and reference inhibitors in DMSO.

-

Prepare serial dilutions of the test compound and reference inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B in the buffer.

-

Prepare enzyme solutions of recombinant human MAO-A and MAO-B in the buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the respective substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N HCl.

-

-

Detection:

-

The product of the kynuramine oxidation by MAO-A, 4-hydroxyquinoline, can be measured fluorometrically with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

The product of the benzylamine oxidation by MAO-B, benzaldehyde, can be measured spectrophotometrically at a wavelength of 250 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine presents an interesting natural product scaffold for the development of novel monoamine oxidase inhibitors. The available data on related benzophenanthridine alkaloids suggest a preferential inhibition of MAO-A. Further research is warranted to fully characterize its inhibitory profile, including the determination of its IC50 values for both MAO isoforms, its mode of inhibition (reversible vs. irreversible), and its in vivo efficacy and safety. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to advance the study of this promising compound.

References

- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids [mdpi.com]

- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Larvicidal Potential of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyl-N-methyl-dihydrodecarine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest in the search for novel, natural insecticides. This technical guide provides a comprehensive overview of its larvicidal properties, with a focus on its activity against the malaria vector, Anopheles gambiae. The information presented herein is intended to support further research and development of this promising natural compound as a potential tool in vector control strategies.

Larvicidal Activity: Quantitative Data

The primary larvicidal activity of 6-Acetonyl-N-methyl-dihydrodecarine has been evaluated against the third instar larvae of Anopheles gambiae. The compound demonstrates significant dose-dependent mortality. A summary of the available quantitative data is presented in Table 1.

Table 1: Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine and Other Alkaloids from Zanthoxylum lemairei against Anopheles gambiae Larvae after 24 hours.

| Compound | Concentration (mg/L) | Mean Mortality (%)[1] |

| 6-Acetonyl-N-methyl-dihydrodecarine | 250 | 98.3 |

| 10-O-demethyl-17-O-methylisoarnottianamide | 250 | 96.7 |

| Nitidine | 250 | 28.3 |

| Chelerythrine | 1000 | 100 |

Data sourced from Talontsi et al. (2011), Pesticide Biochemistry and Physiology.[1]

Experimental Protocols

The following is a detailed methodology for the larvicidal bioassay used to determine the efficacy of 6-Acetonyl-N-methyl-dihydrodecarine.

Larvicidal Bioassay Protocol (Modified from WHO Standard Procedure)[1]

-

Test Organism: Third instar larvae of Anopheles gambiae.

-

Rearing Conditions: Larvae are maintained at 26 ± 3 °C with a relative humidity of 70-75%.

-

Test Solutions:

-

The compound, 6-Acetonyl-N-methyl-dihydrodecarine, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the stock solution are made to achieve the desired test concentrations.

-

-

Bioassay Procedure:

-

20 third instar larvae are placed in 50 mL disposable plastic cups containing 15 mL of the test solution.

-

Each concentration is tested in triplicate, resulting in a total of 60 larvae per concentration.

-

Larvae are fed with tetramin fish feed during the exposure period.

-

-

Controls:

-

Negative Control: 1% DMSO in spring river water.

-

Positive Control: A standard larvicide such as Pylarvex® (a pyrethrum-based insecticide).

-

-

Data Collection:

-

Larval mortality is recorded after 24 hours of exposure.

-

Larvae are considered dead if they are unresponsive to gentle prodding.

-

-

Data Analysis:

-

The percentage mortality is calculated for each concentration.

-

Statistical analysis is performed to determine the significance of the results.

-

Mechanism of Action: Postulated Pathways

The precise larvicidal mechanism of 6-Acetonyl-N-methyl-dihydrodecarine is not yet fully elucidated. However, based on the known biological activities of benzophenanthridine alkaloids, several potential pathways can be postulated. These alkaloids are known to interfere with crucial neurological and cellular processes in insects.

Two primary mechanisms are hypothesized:

-

Inhibition of Acetylcholinesterase (AChE): Many plant-derived alkaloids act as inhibitors of acetylcholinesterase, an essential enzyme in the insect nervous system.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulses, paralysis, and ultimately, death of the larva.

-

Inhibition of Monoamine Oxidase (MAO): 6-Acetonyl-N-methyl-dihydrodecarine has been identified as a monoamine oxidase inhibitor.[3] MAOs are enzymes crucial for the metabolism of neurotransmitters such as dopamine and serotonin. Disruption of MAO activity can lead to neurotoxic effects in insects.

Further research is required to definitively identify the primary mode of action and the specific signaling pathways involved in the larvicidal activity of this compound.

Visualizations

Experimental Workflow for Larvicidal Bioassay

Caption: Workflow for the larvicidal bioassay of 6-Acetonyl-N-methyl-dihydrodecarine.

Postulated Neurological Targets in Insect Larvae

Caption: Postulated neurological targets of 6-Acetonyl-N-methyl-dihydrodecarine in insect larvae.

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine exhibits potent larvicidal activity against Anopheles gambiae, a key malaria vector. The data presented in this guide underscore its potential as a lead compound for the development of new, natural-product-based insecticides.

Future research should focus on:

-

Determining LC50 and LC90 values to provide a more precise measure of its potency.

-

Elucidating the specific mechanism of action through enzymatic and receptor-binding assays.

-

Evaluating its efficacy against a broader range of mosquito species and other insect vectors.

-

Investigating its environmental fate and non-target toxicity to ensure its safety and suitability for use in integrated vector management programs.

-

Developing a scalable and cost-effective synthesis to ensure a sustainable supply for further research and potential commercialization.

The exploration of natural compounds like 6-Acetonyl-N-methyl-dihydrodecarine is a critical step towards developing more sustainable and effective solutions for the control of vector-borne diseases.

References

- 1. Plant Secondary Metabolites Modulate Insect Behavior-Steps Toward Addiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Effectiveness and the synergism effects of Ipomoea cairica leaf plant extract and Metarhizium anisopliae fungi (Meta-G4) against larvae of Aedes aegypti Linnaeus and Aedes albopictus Skuse (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine, a natural isoquinoline alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a particular focus on its potential therapeutic applications in neurodegenerative diseases. This document synthesizes available data on its inhibitory effects on key enzymes and protein aggregation, outlines detailed experimental protocols for its investigation, and presents visual representations of its purported signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Target Approach

Current research indicates that 6-Acetonyl-N-methyl-dihydrodecarine exerts its biological effects through a multi-target mechanism, primarily implicating it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. The core mechanism revolves around its ability to simultaneously modulate several key pathological pathways.

One of the primary mechanisms identified is its role as a monoamine oxidase (MAO) inhibitor [1]. MAOs are enzymes crucial in the catabolism of monoamine neurotransmitters, and their inhibition can lead to increased neurotransmitter levels, a strategy employed in the treatment of depression and Parkinson's disease.

Furthermore, studies have highlighted its activity as a cholinesterase inhibitor [2]. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), 6-Acetonyl-N-methyl-dihydrodecarine can increase the levels of the neurotransmitter acetylcholine, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.

In addition to enzyme inhibition, this compound has been shown to interfere with the aggregation of β-amyloid (Aβ) peptides [2][3][4]. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease, and the inhibition of this process is a major focus of drug development efforts.

Beyond its potential in neurodegenerative diseases, 6-Acetonyl-N-methyl-dihydrodecarine has also demonstrated notable larvicidal activity against the malaria vector Anopheles gambiae.

Quantitative Data Summary

While the primary research article detailing the full quantitative profile of 6-Acetonyl-N-methyl-dihydrodecarine's inhibitory activities is not publicly available, related compounds from the same study provide a strong indication of its potential potency. The following table summarizes the inhibitory concentrations (IC50) for related isoquinoline alkaloids, avicine and nitidine, which were investigated in the same multi-target study.

| Compound | Target | IC50 (µM) | Reference |

| Avicine | Acetylcholinesterase (AChE) | 0.15 | |

| Butyrylcholinesterase (BChE) | 0.88 | ||

| Monoamine Oxidase A (MAO-A) | 0.41 ± 0.02 | ||

| Aβ1-42 Aggregation | 5.56 ± 0.94 | ||

| Nitidine | Acetylcholinesterase (AChE) | 0.65 | |

| Butyrylcholinesterase (BChE) | 5.73 | ||

| Monoamine Oxidase A (MAO-A) | 1.89 | ||

| Aβ1-42 Aggregation | 1.89 ± 0.40 |

Note: Specific IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine are not available in the reviewed literature.

In the context of its larvicidal activity, 6-Acetonyl-N-methyl-dihydrodecarine demonstrated a mortality rate of 98.3% at a concentration of 250 mg/L against Anopheles gambiae larvae after 24 hours.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of isoquinoline alkaloids, including 6-Acetonyl-N-methyl-dihydrodecarine.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (6-Acetonyl-N-methyl-dihydrodecarine)

-

Positive control (e.g., Galantamine)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.

-

Add the test compound or positive control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to all wells.

-

Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine)

-

Cofactor (e.g., NADPH)

-

Phosphate buffer (pH 7.4)

-

Test compound (6-Acetonyl-N-methyl-dihydrodecarine)

-

Positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme to the appropriate wells.

-

Add the test compound or positive control and pre-incubate for a specified time.

-

Initiate the reaction by adding the substrate and cofactor.

-